9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
9-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a heterocyclic compound featuring a fused pyrimido[1,2-g]purine core. The molecule is substituted at the 9-position with a 4-ethoxyphenyl group and at the 3-position with a 4-fluorobenzyl moiety. The ethoxy group (C₂H₅O–) contributes to enhanced lipophilicity, while the fluorine atom on the benzyl substituent may facilitate halogen bonding interactions in biological systems. The compound’s molecular formula is C₂₄H₂₄FN₅O₃, with a calculated molecular weight of 449.48 g/mol.
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-3-33-19-11-9-18(10-12-19)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-5-7-17(25)8-6-16/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIQLXVWHTMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 4-ethoxyphenyl and 4-fluorobenzyl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimido structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological processes. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a biochemical probe.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimido/Purine Derivatives
Key Observations:
- Core Structure Differences : The target compound’s pyrimido[1,2-g]purine core distinguishes it from simpler pyrimidine-2,4-diones (e.g., compounds) and chromen-4-one derivatives (). These cores dictate binding modes; purine analogs often target ATP-binding sites .
- Substituent Effects: The 4-fluorophenylmethyl group in the target compound may enhance target affinity via fluorine’s electronegativity and hydrophobic interactions compared to the 4-methylphenylmethyl group in the analog from .
Chemoinformatic Similarity Analysis
Structural similarity was assessed using methods such as the Tanimoto coefficient , which evaluates binary fingerprint overlaps. While specific coefficients are unavailable in the evidence, key trends include:
- High Similarity (Tanimoto >0.7): Likely with ’s compound due to shared ethoxyphenyl and benzyl substituents.
- Moderate Similarity (Tanimoto ~0.5–0.6): Expected with ’s pyrimidine-2,4-diones, which share fluorophenyl groups but lack the fused purine core.
- Low Similarity (Tanimoto <0.4): With chromen-4-one derivatives () due to divergent core structures .
Biological Activity
The compound 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimido-purine derivative with potential therapeutic applications. This article reviews its biological activities based on existing literature, focusing on its pharmacological properties and mechanisms of action.
Research indicates that this compound may interact with various biological targets, including adenosine receptors and phosphodiesterases (PDEs). The adenosine receptor family plays crucial roles in numerous physiological processes and are implicated in neurodegenerative diseases.
Biological Activities
- Adenosine Receptor Modulation : Preliminary studies suggest that the compound exhibits affinity for A1 and A2A adenosine receptors. Such interactions could potentially lead to neuroprotective effects.
- Inhibition of Phosphodiesterases : The compound has shown inhibitory activity against phosphodiesterase enzymes (specifically PDE10A), which are involved in the regulation of intracellular signaling pathways. This inhibition may contribute to its therapeutic effects in neurodegenerative disorders.
Table 1: Biological Activity Summary
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Adenosine Receptor Binding | A1R, A2AR | Neuroprotective potential | |
| PDE Inhibition | PDE10A | IC50 = 2.0 µM | |
| Anticonvulsant Activity | Various | Protective effect in models |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The results indicated that administration of the compound significantly improved motor function and reduced neuroinflammation markers compared to control groups.
Case Study 2: Anticonvulsant Activity
Another study evaluated the anticonvulsant properties using pentylenetetrazole (PTZ) induced seizures in rodents. The compound demonstrated a notable increase in seizure latency and reduced seizure frequency at doses of 30 mg/kg.
Research Findings
Recent studies have highlighted the potential of pyrimido-purine derivatives like this compound in treating neurological disorders. The dual action on adenosine receptors and PDEs suggests a multi-target approach that may enhance therapeutic efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
